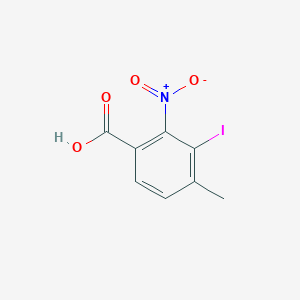

3-Iodo-4-methyl-2-nitrobenzoic acid

CAS No.:

Cat. No.: VC14428854

Molecular Formula: C8H6INO4

Molecular Weight: 307.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6INO4 |

|---|---|

| Molecular Weight | 307.04 g/mol |

| IUPAC Name | 3-iodo-4-methyl-2-nitrobenzoic acid |

| Standard InChI | InChI=1S/C8H6INO4/c1-4-2-3-5(8(11)12)7(6(4)9)10(13)14/h2-3H,1H3,(H,11,12) |

| Standard InChI Key | JJEOBMVZKBUYAE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])I |

Introduction

Chemical and Physical Properties

Structural and Molecular Data

The compound’s nitro and iodine substituents contribute to its high density (estimated >2.0 g/cm³ based on analogues) , while its limited water solubility aligns with typical aromatic nitro compounds .

Synthesis Methods

Diazotization-Iodination Strategy

The most common synthesis involves diazotization of 3-amino-4-methyl-2-nitrobenzoic acid followed by iodination :

-

Diazotization: 3-Amino-4-methyl-2-nitrobenzoic acid is treated with sodium nitrite () in a sulfuric acid medium at 0–5°C to form a diazonium salt .

-

Iodination: The diazonium intermediate is reacted with potassium iodide () at room temperature, yielding 3-iodo-4-methyl-2-nitrobenzoic acid with a reported yield of 70–84% .

Reaction Conditions:

-

Temperature: 0–20°C

-

Solvents: DMSO, aqueous

-

Key Byproducts: Unreacted starting material and deiodinated derivatives .

Alternative Pathways

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s iodine and nitro groups enable further functionalization, making it critical for constructing:

-

Covalent kinase inhibitors: Electrophilic warheads targeting cysteine residues in proteins (e.g., KRAS G12C inhibitors) .

-

Anticancer agents: Derivatives with nitro groups exhibit cytotoxicity via DNA intercalation.

Case Study: KRAS Inhibitor Development

Research Findings and Innovations

Recent Advances in Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume